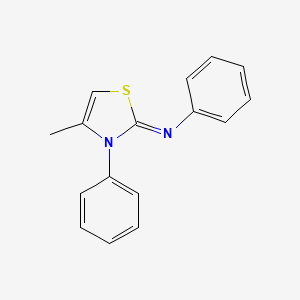

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZFBFUGJVVJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl N,3 Diphenyl 1,3 Thiazol 2 Imine and Analogue 1,3 Thiazol 2 Imines

Established Synthetic Pathways to the 1,3-Thiazol-2-imine Core Structure

The synthesis of the 1,3-thiazol-2-imine scaffold is a well-trodden path in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These pathways range from classical condensation reactions to more modern multicomponent strategies, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity.

Hantzsch Condensation Variants Utilizing Thioureas and α-Halo Carbonyl Compounds

The Hantzsch thiazole (B1198619) synthesis, a cornerstone of heterocyclic chemistry, remains a widely employed method for the construction of the thiazole ring. researchgate.net In the context of 2-iminothiazoles, this reaction involves the condensation of a substituted thiourea (B124793) with an α-halo carbonyl compound. researchgate.net Specifically, for the synthesis of analogues of 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine, an N,N'-disubstituted thiourea is reacted with an α-haloketone.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thiourea onto the electrophilic carbon of the α-halo ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-iminothiazole product. The choice of reactants, solvents, and reaction conditions can significantly influence the yield and purity of the product. Microwave-assisted Hantzsch reactions have been shown to reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov

Table 1: Examples of Hantzsch Synthesis of 1,3-Thiazol-2-imine Analogues

| α-Haloketone | Thiourea | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| 2-Chloro-1-phenylethanone | N-Phenylthiourea | 4-Phenyl-N-phenyl-1,3-thiazol-2-imine | - | nih.gov |

| 2-Chloro-1-(p-tolyl)ethanone | N-Phenylthiourea | 4-(p-Tolyl)-N-phenyl-1,3-thiazol-2-imine | 95 (MW) | nih.gov |

| 2-Chloro-1-(p-anisyl)ethanone | N-Phenylthiourea | 4-(p-Anisyl)-N-phenyl-1,3-thiazol-2-imine | 92 (MW) | nih.gov |

| 2-Chloro-1-(p-chlorophenyl)ethanone | N-(p-Tolyl)thiourea | 4-(p-Chlorophenyl)-N-(p-tolyl)-1,3-thiazol-2-imine | 94 (MW) | nih.gov |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of the 1,3-thiazol-2-imine core.

A facile and efficient one-pot, four-step procedure allows for the synthesis of thiazol-2(3H)-imine derivatives from α-active methylene (B1212753) ketones. This method involves the initial bromination of the α-active methylene ketone, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with a primary amine. This approach is advantageous as it does not necessitate purification techniques like extraction and chromatography.

Table 2: One-Pot Synthesis from α-Active Methylene Ketones

| α-Active Methylene Ketone | Primary Amine | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| Acetylacetone | Aniline | 1-(4-Methyl-3-phenyl-2-phenylimino-2,3-dihydro-1,3-thiazol-5-yl)ethanone | - | |

| Ethyl acetoacetate | Benzylamine | Ethyl 3-benzyl-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | 75 | |

| Acetylacetone | p-Toluidine | 1-(4-Methyl-3-(p-tolyl)-2-(p-tolylimino)-2,3-dihydro-1,3-thiazol-5-yl)ethanone | - | |

| Diethyl malonate | Aniline | Diethyl 2-imino-3-phenyl-4-oxo-2,3,4,5-tetrahydro-1,3-thiazole-5,5-dicarboxylate | - |

A common and efficient one-pot, three-component reaction for synthesizing thiazol-2-imines involves the reaction of an aromatic α-bromoketone, a primary amine, and phenyl isothiocyanate. mdpi.com This reaction is typically carried out in a solvent such as ethanol (B145695) and may be catalyzed by a base like triethylamine. The versatility of this method allows for the synthesis of a diverse range of substituted 2-iminothiazoles by varying the substituents on the α-bromoketone and the primary amine. mdpi.com

Table 3: Three-Component Synthesis of 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine Analogues. mdpi.com

| α-Bromoketone | Primary Amine | Isothiocyanate | Product | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-1-(benzofuran-2-yl)ethanone | 4-Methoxyaniline | Phenyl isothiocyanate | 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | High |

| 2-Bromo-1-(benzofuran-2-yl)ethanone | 4-Fluoroaniline | Phenyl isothiocyanate | 4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine | 73 (mixture) |

| 2-Bromo-1-(benzofuran-2-yl)ethanone | Aniline | 4-Fluorophenyl isothiocyanate | 4-(Benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine | 73 (mixture) |

Cyclization Approaches from Precursor Molecules (e.g., 2-amino-1,3-thiazoline, α-nitroepoxides)

The 1,3-thiazol-2-imine core can also be accessed through the cyclization of appropriately functionalized precursor molecules. One such approach involves the use of α-nitroepoxides. A catalyst-free, one-pot, three-component reaction of amines, isothiocyanates, and α-nitroepoxides in THF at low temperatures affords 2-iminothiazoles in high to excellent yields. asianpubs.org The reaction proceeds through the in situ formation of a thiourea, which then opens the epoxide ring, followed by cyclization and dehydration. asianpubs.org

Another potential pathway involves the conversion of 2-amino-1,3-thiazoline derivatives. These can be synthesized and subsequently dehydrogenated to form the aromatic 2-aminothiazole (B372263) ring. derpharmachemica.com Reagents such as potassium ferricyanide (B76249) or mercuric acetate (B1210297) have been used for the dehydrogenation of thiazolines. rsc.org

Table 4: Synthesis of 2-Iminothiazoles from α-Nitroepoxides. asianpubs.org

| Amine | Isothiocyanate | α-Nitroepoxide | Product | Yield (%) |

|---|---|---|---|---|

| Ethylamine | Phenyl isothiocyanate | 1-Nitro-2-phenyloxirane | 3-Ethyl-4-phenyl-N-phenyl-1,3-thiazol-2-imine | 92 |

| Propylamine | Phenyl isothiocyanate | 1-Nitro-2-phenyloxirane | 4-Phenyl-3-propyl-N-phenyl-1,3-thiazol-2-imine | 95 |

| Isopropylamine | Phenyl isothiocyanate | 1-Nitro-2-(p-tolyl)oxirane | 3-Isopropyl-4-(p-tolyl)-N-phenyl-1,3-thiazol-2-imine | 90 |

| Cyclohexylamine | 4-Chlorophenyl isothiocyanate | 1-Nitro-2-phenyloxirane | N-(4-Chlorophenyl)-3-cyclohexyl-4-phenyl-1,3-thiazol-2-imine | 88 |

Regioselective Synthesis in Asymmetrical Thiazol-2-imine Systems

When using unsymmetrical thioureas in the Hantzsch synthesis, the formation of two different regioisomers is possible. The regioselectivity of the reaction can be influenced by factors such as the nature of the substituents on the thiourea and the α-haloketone, as well as the reaction conditions. For instance, the reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas can lead to the formation of either 2-(N-arylamino)-5-acyl-4-methylthiazoles or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. The regioselectivity is attributed to the relative electrophilicity of the carbonyl carbons in the diketone.

Detailed Mechanistic Elucidation of Thiazol-2-imine Formation Pathways

The Hantzsch synthesis of 2-iminothiazole derivatives from N-monosubstituted thioureas and α-halo ketones can proceed through two competing mechanistic pathways, leading to two possible regioisomers: 3-substituted 2-imino-2,3-dihydrothiazoles (the target compound type) and 2-(N-substituted amino)thiazoles. rsc.orgresearchgate.net The pathway is determined by which atom of the thiourea moiety—sulfur or nitrogen—initiates the nucleophilic attack and which one subsequently participates in the intramolecular cyclization.

The generally accepted mechanism begins with the nucleophilic attack of the sulfur atom from the thiourea onto the α-carbon of the haloketone, displacing the halide to form an S-alkylated isothiourea intermediate. chemhelpasap.com This is typically the first step regardless of the reaction conditions. The subsequent and decisive step is the intramolecular cyclization. This involves the nucleophilic attack of one of the thiourea's nitrogen atoms on the carbonyl carbon of the ketone moiety. chemhelpasap.com Following cyclization, a dehydration step occurs, leading to the formation of the aromatic thiazole ring. chemhelpasap.com The regiochemical outcome hinges on which nitrogen atom of the substituted thiourea engages in this ring-closing step, a process heavily influenced by the reaction medium. rsc.org

Role of Basic and Acidic Media in Reaction Progression

The acidity or basicity of the reaction medium plays a critical role in directing the regioselectivity of the Hantzsch synthesis. rsc.org

In Neutral or Basic Media : Under neutral or basic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas almost exclusively yields 2-(N-substituted amino)thiazoles. rsc.org In this pathway, after the initial S-alkylation, the unsubstituted nitrogen atom of the isothiourea intermediate attacks the carbonyl carbon. This pathway is favored because the substituted nitrogen has lower nucleophilicity due to the electron-withdrawing or steric effects of the substituent.

In Acidic Media : The presence of a strong acid significantly alters the reaction's course, enabling the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org Under acidic conditions, the reaction often produces a mixture of the 2-(N-substituted amino) and 2-imino isomers. rsc.org The acid catalyzes the reaction and, more importantly, influences the site of protonation on the isothiourea intermediate. Protonation can occur on the nitrogen atoms, affecting their nucleophilicity and directing the cyclization. The formation of the 2-imino isomer proceeds via the attack of the substituted nitrogen atom on the carbonyl carbon. The proportion of the 2-imino product is influenced by the specific acid used, its concentration, temperature, and reaction time. For instance, reactions conducted in a 10M-HCl-EtOH mixture at 80°C were found to be highly efficient for generating 2-imino-2,3-dihydrothiazoles. rsc.org

The table below summarizes the effect of the reaction medium on the final product.

| Reaction Medium | Predominant Product Isomer | Cyclization Pathway |

| Neutral / Basic | 2-(N-substituted amino)thiazole | Attack by unsubstituted nitrogen |

| Acidic | Mixture, favoring 3-substituted 2-imino-2,3-dihydrothiazole | Attack by substituted nitrogen |

Influence of pKa Values on Regioselectivity

In acidic media, the nitrogen atoms of the intermediate are in equilibrium with their protonated forms. The more basic nitrogen atom will be more extensively protonated. The substituent on one of the nitrogens influences its basicity (pKa). An electron-donating group increases basicity, while an electron-withdrawing group decreases it.

The change in regioselectivity under acidic conditions can be explained by the protonation of the more basic, unsubstituted nitrogen atom. rsc.org This protonation deactivates it as a nucleophile, preventing it from participating in the cyclization. Consequently, the less basic, substituted nitrogen atom, which is less likely to be protonated, is then able to act as the nucleophile, attacking the carbonyl carbon and leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole ring system. rsc.org Therefore, the interplay between the pKa values of the nitrogen atoms and the pH of the medium dictates which nitrogen remains sufficiently nucleophilic to close the ring, thereby controlling the regiochemical outcome.

Modern Advances in Thiazol-2-imine Synthesis (e.g., Green Chemistry Approaches)

In recent years, significant efforts have been directed toward developing more environmentally benign and efficient methods for synthesizing thiazol-2-imine derivatives. researchgate.netmdpi.com These modern approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and simplifying procedures. bepls.com

Green Chemistry Approaches:

Ionic Liquids: One-pot, three-component tandem reactions have been successfully carried out in ionic liquids, such as 1-methyl-3-pentylimidazolium bromide, which acts as a recyclable green solvent. pnu.ac.ir This method offers a simple work-up procedure and often yields the product without the need for further purification. pnu.ac.ir

Aqueous Media: Synthesis has been achieved using water as a solvent, completely avoiding volatile organic solvents. ufms.br For example, the reaction of furfural (B47365) imine and substituted acetophenones to form thiazole-imino derivatives has been performed in aqueous media. ufms.br

Microwave and Ultrasound Irradiation: The use of microwave researchgate.net or ultrasonic irradiation mdpi.comnih.gov provides a significant advantage by drastically reducing reaction times and often increasing yields. These techniques offer an efficient means of energy input compared to conventional heating. For instance, a one-pot synthesis of Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilisic acid catalyst under ultrasonic irradiation. mdpi.comnih.gov

Catalyst-Free and Solvent-Free Synthesis: Some modern methods eliminate the need for a catalyst altogether. mdpi.com Hantzsch condensation of α-bromoacetophenones with thiourea can proceed to completion in seconds under solvent-free conditions, providing products in good yields after a simple workup. organic-chemistry.org

Multi-component Reactions: Many modern syntheses employ one-pot, multi-component procedures where multiple starting materials are combined in a single step. mdpi.comekb.egresearchgate.net This approach improves efficiency and reduces waste by eliminating the need to isolate intermediates. A facile one-pot, four-step process has been developed starting from α-active methylene ketones, which are brominated and then treated with potassium thiocyanate and primary amines. ekb.egresearchgate.net

The following table summarizes some of the modern green chemistry approaches for the synthesis of thiazol-2-imine and its analogues.

| Method | Key Features | Advantages |

| Ionic Liquid Media | Use of recyclable ionic liquids as solvents. pnu.ac.ir | Green solvent, simple work-up, high efficiency. pnu.ac.ir |

| Aqueous Synthesis | Water is used as the reaction solvent. ufms.br | Environmentally benign, avoids organic solvents. ufms.br |

| Ultrasound Irradiation | Use of ultrasonic waves to promote the reaction. nih.gov | Shorter reaction times, milder conditions, higher yields. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy for heating. researchgate.netbepls.com | Rapid reaction rates, increased yields, cleaner reactions. bepls.com |

| Solvent-Free Synthesis | Reaction is conducted without a solvent. organic-chemistry.org | Reduced waste, eco-friendly, fast reaction rates. organic-chemistry.org |

| Multi-component Reactions | One-pot synthesis from multiple starting materials. mdpi.com | High atom economy, operational simplicity, reduced waste. mdpi.com |

Structural Characterization and Advanced Spectroscopic Analysis of 4 Methyl N,3 Diphenyl 1,3 Thiazol 2 Imine and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (FTIR, IR)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Infrared (IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds, at specific frequencies that are characteristic of the bonds and atoms involved.

For 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine and its derivatives, the IR spectrum provides several key diagnostic bands. The aromatic C-H stretching vibrations of the two phenyl rings typically appear in the region of 3100–3000 cm⁻¹. nih.gov Aliphatic C-H stretching from the methyl group at the C4 position is observed at lower wavenumbers, generally in the 2978-2918 cm⁻¹ range. wikipedia.orgresearchgate.net

One of the most characteristic absorptions for this class of compounds is the C=N stretching vibration of the exocyclic imine group, which gives rise to a strong band typically found in the 1618–1600 cm⁻¹ region. researchgate.netmdpi.com The stretching vibrations of the C=C bonds within the aromatic rings and the thiazole (B1198619) ring are also observed in the fingerprint region, usually between 1577 cm⁻¹ and 1440 cm⁻¹. researchgate.netmdpi.com The presence of the thiazole ring itself is further confirmed by C-S stretching vibrations, which are typically weaker and found at lower frequencies.

In related substituted thiazole derivatives, additional characteristic peaks can be observed. For instance, compounds bearing nitro (NO₂) groups show strong symmetric and asymmetric stretching bands around 1399 cm⁻¹ and 1117 cm⁻¹, respectively. wikipedia.org The presence of a carbonyl (C=O) group in a derivative would be readily identifiable by a very strong absorption band in the 1713-1672 cm⁻¹ range. nih.govsemanticscholar.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100–3000 | nih.gov |

| Aliphatic C-H (Methyl) | Stretching | 2978–2918 | wikipedia.orgresearchgate.net |

| C=N (Exocyclic Imine) | Stretching | 1618–1600 | researchgate.netmdpi.com |

| C=C (Aromatic/Thiazole) | Stretching | 1577–1440 | researchgate.netmdpi.com |

| NO₂ (if present) | Asymmetric/Symmetric Stretching | ~1399 / ~1117 | wikipedia.org |

| C=O (if present) | Stretching | 1713–1672 | nih.govsemanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into distinct regions.

The aromatic protons on the N-phenyl and 3-phenyl rings typically resonate in the downfield region, between δ 7.0 and 8.0 ppm, appearing as complex multiplets due to spin-spin coupling. mdpi.commdpi.com The specific chemical shifts and splitting patterns depend on the substitution pattern of the phenyl rings.

A key diagnostic signal is the proton at the C5 position of the thiazole ring. In related 4-substituted-thiazol-2(3H)-imine structures, this proton typically appears as a singlet in the range of δ 5.60–6.45 ppm. mdpi.comresearchgate.net The methyl group protons at the C4 position also give a characteristic singlet, but at a much more upfield position, typically around δ 1.98–2.26 ppm. wikipedia.orgsigmaaldrich.com The integration of these signals confirms the number of protons in each environment.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.0–8.0 | Multiplet | mdpi.commdpi.com |

| Thiazole C5-H | 5.60–6.45 | Singlet | mdpi.comresearchgate.net |

| Thiazole C4-CH₃ | 1.98–2.26 | Singlet | wikipedia.orgsigmaaldrich.com |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound and its derivatives, the imine carbon (C2) is one of the most downfield signals, typically appearing in the range of δ 164–170 ppm. wikipedia.orgmdpi.com

The other carbons of the thiazole ring, C4 and C5, resonate at distinct chemical shifts. The substituted C4 carbon is generally found around δ 135–148 ppm, while the C5 carbon, bearing a proton, appears further upfield, typically in the range of δ 94–105 ppm. wikipedia.orgresearchgate.net The carbon of the methyl group attached to C4 is found in the aliphatic region, around δ 13–15 ppm. wikipedia.org The carbons of the two phenyl rings appear in the aromatic region, between δ 115 and 145 ppm, with the specific shifts depending on their substitution and electronic environment. wikipedia.org

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C2 (Imine) | 164–170 | wikipedia.orgmdpi.com |

| C4 (Thiazole) | 135–148 | wikipedia.org |

| C5 (Thiazole) | 94–105 | wikipedia.orgresearchgate.net |

| Aromatic Carbons | 115–145 | wikipedia.org |

| C4-CH₃ | 13–15 | wikipedia.org |

While 1D NMR provides fundamental data, 2D NMR techniques are often essential for unambiguous structural assignment, especially for complex molecules. For thiazole derivatives, techniques like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are invaluable. rsc.org

COSY experiments establish proton-proton (¹H-¹H) correlations between adjacent, or coupled, protons. This would be used to trace the connectivity within the phenyl rings.

HSQC spectra correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique would definitively link the proton signal for the C5-H to the C5 carbon signal and the methyl protons to the methyl carbon. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (MS, HRMS, ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.net

For this compound (C₁₆H₁₄N₂S), the expected exact mass of the molecular ion [M+H]⁺ would be precisely determined. The observation of this ion peak in the HRMS spectrum confirms the molecular formula. wikipedia.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ions of thiazole derivatives can undergo characteristic cleavages. Common fragmentation pathways for related structures include the opening of the thiazole ring and the loss of small, stable molecules or radicals. researchgate.net For instance, the fragmentation of 2-imino-thiazole derivatives can be influenced by the tautomeric form (imino vs. amino) present in the gas phase. rsc.org The fragmentation might involve cleavage of the bonds adjacent to the sulfur and nitrogen atoms, as well as fragmentations of the phenyl substituents. Analysis of these fragmentation patterns helps to confirm the proposed structure and the connectivity of its different parts. nih.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Crystal structure analyses of closely related N-aryl-thiazol-2-imine derivatives reveal several key features that would be expected for this compound. The thiazole ring is typically planar. nih.gov The exocyclic C=N imine bond exhibits a length consistent with a double bond. researchgate.net

The phenyl rings at the N and 3-positions are generally twisted out of the plane of the thiazole ring to minimize steric hindrance. The dihedral angles between the thiazole ring and the phenyl rings are important conformational parameters. For example, in one derivative, the angle between the thiazole and an aromatic ring was found to be 6.37(7)°. nih.gov The geometry around the exocyclic C=N bond can also be determined, for instance, whether it adopts a cis or trans conformation relative to the sulfur atom of the thiazole ring. nih.gov

Furthermore, X-ray diffraction reveals the nature of intermolecular interactions that stabilize the crystal packing, such as C-H···π interactions and π–π stacking between the aromatic rings of adjacent molecules. mdpi.com

| Structural Parameter | Typical Observation in Related Structures | Reference |

|---|---|---|

| Thiazole Ring Geometry | Planar | nih.gov |

| Exocyclic C=N Bond | Confirmed double bond character | researchgate.net |

| Phenyl Ring Orientation | Twisted relative to the thiazole plane | nih.gov |

| Intermolecular Interactions | C-H···π, π–π stacking | mdpi.com |

Analysis of Molecular Conformation and Dihedral Angles

The conformation of this compound and its analogs is characterized by significant twisting between the planar thiazole core and the appended phenyl rings. This non-planar arrangement is a result of steric hindrance between the substituents. X-ray diffraction studies on analogous compounds provide critical data on these spatial relationships, which are defined by dihedral angles.

| Compound Derivative | Ring System 1 | Ring System 2 | Dihedral/Interplanar Angle (°) | Reference |

|---|---|---|---|---|

| N-heterocyclic sulfanilamide (B372717) derivative | Thiazolidine ring | Benzene (B151609) ring 1 | 79.1 | nih.gov |

| N-heterocyclic sulfanilamide derivative | Thiazolidine ring | Benzene ring 2 | 85.0 | nih.gov |

| N-heterocyclic sulfanilamide derivative | Benzene ring 1 | Benzene ring 2 | 76.0 | nih.gov |

| Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate | Phenyl ring (of diphenylamino) | Phenyl ring (of diphenylamino) | 89.6 | researchgate.net |

| (Z)-3-(4-methoxyphenyl)-4-(...)-N-phenylthiazol-2(3H)-imine | Thiazole ring | Phenyl ring (of methoxyphenyl) | 45.69 | researchgate.net |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds play a critical role in defining the supramolecular architecture of thiazol-2-imine derivatives in the solid state. While classical N-H···O or O-H···N bonds are common in many organic molecules, these derivatives often exhibit weaker, yet structurally significant, C-H···O and C-H···N interactions.

Crystal structure analyses reveal that these weak hydrogen bonds can connect molecules into well-defined patterns, such as centrosymmetric dimers and one-dimensional chains. nih.govmdpi.comresearchgate.net For example, in the crystal structure of 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, C–H···N interactions between the methoxybenzene and aminobenzene groups of adjacent molecules link them into chains. mdpi.com Similarly, C-H···O hydrogen bonds have been observed to further connect dimers in related structures. nih.gov The competition between the formation of intramolecular hydrogen bonds and intermolecular bonds with solvent molecules can also influence the conformational preferences of these compounds in solution. nih.gov The geometry of these interactions, including the donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the D-H···A angle, is crucial for determining their strength and influence on the crystal packing.

| Interaction Type | D-H···A | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|

| C-H···O | C(19)–H(19)···O(2) | 2.56 | 3.360 | 142 | researchgate.net |

| C-H···N | C(13)–H(13)···N(1) | 2.42 | 2.886 | 110 | researchgate.net |

| C-H···N | C17−H17⋯N4 | - | - | - | researchgate.net |

| C-H···N | C6−H6⋯N5 | - | - | - | researchgate.net |

Examination of Other Non-Covalent Interactions (e.g., C-H…S Interactions, π-π Stacking)

Beyond hydrogen bonding, other non-covalent forces are instrumental in stabilizing the crystal lattice of this compound and its derivatives. These include C-H···S interactions, C-H···π interactions, and π-π stacking. researchgate.net

The sulfur atom in the thiazole ring can act as a weak hydrogen bond acceptor, leading to the formation of C-H···S contacts. researchgate.net These interactions, along with C-H···O bonds, can generate infinite ribbons of molecular dimers. researchgate.net

| Interaction Type | Participating Groups | Geometric Parameter | Value | Reference |

|---|---|---|---|---|

| C-H···S | C(8)–H(8)···S(1) | H···A Distance | 2.90 Å | researchgate.net |

| C-H···S | C(8)–H(8)···S(1) | D-H···A Angle | 137° | researchgate.net |

| C-H···π | C(5)–H(5A)···Cg(1) | H···A Distance | 2.88 Å | researchgate.net |

| C-H···π | C(5)–H(5A)···Cg(1) | D-H···A Angle | 164° | researchgate.net |

| π-π Stacking | Furan group ↔ Thiazole group | Centroid-Centroid Distance | 3.93 Å | mdpi.com |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified compound. This experimental data is then compared against the theoretical percentages calculated from the proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity, thereby confirming its molecular formula. researchgate.netekb.egsocialresearchfoundation.comacs.org

For novel synthesized thiazol-2-imine derivatives, elemental analysis is a standard and essential step in their characterization. For example, the analysis of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine, with a proposed formula of C₂₅H₂₁N₅OS, showed excellent correlation between the calculated and experimentally found percentages, validating its composition. researchgate.net

| Compound Name/Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| (Z)-3-(4-methoxyphenyl)-4-(...)-N-phenylthiazol-2(3H)-imine (C₂₅H₂₁N₅OS) | C | 68.32 | 68.43 | researchgate.net |

| H | 4.82 | 4.84 | ||

| N | 15.93 | 16.08 | ||

| N-(4-chlorophenyl)-5-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl)-1,3,4-thiadiazol-2-amine (C₁₇H₁₆ClN₃S) | C | 61.90 | 61.57 | dergipark.org.tr |

| H | 4.89 | 4.80 | ||

| N | 12.74 | 12.42 | ||

| 4-(2-Hydroxyphenyl azo)-1-naphthol (C₁₆H₁₂N₂O₂) | C | 72.72 | 72.62 | acs.org |

| H | 4.55 | 4.41 | ||

| N | 10.60 | 10.71 |

Theoretical and Computational Investigations of 4 Methyl N,3 Diphenyl 1,3 Thiazol 2 Imine and Thiazole Imine Analogues

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical studies, providing a balance between accuracy and computational cost for analyzing molecular systems. It is widely used to investigate the properties of thiazole (B1198619) imine derivatives. mdpi.com

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, kinetic stability, and electronic transitions. mdpi.comnih.gov

In studies of analogous 3-phenylbenzo[d]thiazole-2(3H)-imine systems, DFT calculations reveal that the HOMO is typically localized over the electron-rich thiazole ring and the fused benzene (B151609) ring, while the LUMO is distributed across the imine--phenyl portion of the molecule. researchgate.net For 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine, the HOMO is expected to have significant contributions from the thiazole ring and the N-phenyl group, representing the molecule's capacity to donate electrons. The LUMO, conversely, would be centered on the thiazole ring and the C=N imine bond, indicating the primary sites for accepting electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov Natural Bond Orbital (NBO) analysis is also employed to demonstrate charge transfer between localized bonds and lone pairs, revealing hyperconjugative interactions that stabilize the molecule.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Thiazole Analogues

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3-phenylbenzo[d]thiazole-2(3H)-imine | -6.10 | -1.57 | 4.53 |

| p-NO₂ Substituted Analogue | -6.81 | -2.85 | 3.96 |

| Thiazole Azo Dye Analogue mdpi.com | -5.75 | -3.01 | 2.74 |

Note: Values are illustrative and depend on the specific analogue, DFT functional, and basis set used.

The structural flexibility of this compound allows for the existence of multiple isomers and conformers. Two primary types of isomerism are relevant:

E/Z Isomerism: The exocyclic carbon-nitrogen double bond (C=N) of the imine group can exist in either (E) or (Z) configuration. The relative stability of these isomers depends on the steric hindrance between the N-phenyl group and the substituents on the thiazole ring.

Studies on the synthesis of chiral thiazol-2-imines from enantiomerically pure precursors demonstrate that stable stereoisomers can be isolated, underscoring the energetic barriers to interconversion. nih.gov In related systems like N-(benzo[d]thiazol-2-yl)-nitrobenzamides, the position of substituents (ortho, meta, para) significantly influences the molecular geometry and crystal packing, highlighting the importance of steric and electronic factors in determining the most stable conformation. mdpi.com DFT calculations are used to determine the relative energies of these different isomers and conformers, identifying the ground-state (lowest energy) structure.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices are calculated from the energies of the frontier orbitals and are used to predict how a molecule will behave in a chemical reaction. nih.govresearchgate.net

Chemical Potential (μ): Measures the escaping tendency of an electron from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap and is less reactive. nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Local Reactivity Descriptors , such as Fukui Functions (f(r)) , are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net For thiazole derivatives, calculations have shown that the pyridine-like nitrogen atom in the ring is often a preferred site for electrophilic attack, with its reactivity being modulated by electron-donating or electron-withdrawing substituents elsewhere in the molecule. researchgate.net

Table 2: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer; stability |

| Global Softness (S) | 1 / η | Measure of molecular polarizability |

The dissociation constant (pKa) is a critical physicochemical property that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. nih.govnih.gov For thiazol-2-imine derivatives, which are often poorly soluble in water, pKa values are frequently predicted in non-aqueous solvents like acetonitrile (B52724) (MeCN). acs.org

A highly accurate and computationally affordable protocol has been developed specifically for predicting the pKa of drug-like thiazol-2-imine derivatives. nih.govacs.orgsemanticscholar.org This method involves:

Quantum Mechanical Model: DFT calculations using the M062X functional with the 6-31G** basis set.

Solvation Model: The Solvation Model based on Density (SMD) to account for the solvent environment.

Calculation Scheme: An isodesmic reaction scheme, where the pKa of the target molecule is calculated relative to a structurally similar reference compound with a known experimental pKa. This approach systematically cancels out errors in the calculations.

This methodology has been benchmarked against a set of training molecules and has shown excellent correlation with experimental values, with mean absolute deviations often less than one pKa unit. nih.govsemanticscholar.org For thiazol-2-imines, the imine nitrogen is typically the most basic site and the first to be protonated. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. nih.gov Thiazole and thiazole-imine scaffolds are present in numerous bioactive compounds, and docking studies have explored their interactions with a wide range of biological targets. mdpi.comekb.egresearchgate.net

Studies on various thiazole-based derivatives have shown potential inhibitory activity against targets such as:

Viral Proteins: The main protease (Mpro) of SARS-CoV-2, where ligands form hydrogen bonds and hydrophobic interactions with key active site residues. nih.govmdpi.com

Bacterial Enzymes: DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. ekb.egnih.gov

Cancer-Related Proteins: Tubulin, where compounds can inhibit polymerization, nih.gov and various kinases like EGFR and p56lck. researchgate.netbiointerfaceresearch.com

In these simulations, this compound would be placed into the active site of a target protein, and its binding affinity (often expressed as a docking score in kcal/mol) and interaction patterns are analyzed. Favorable interactions typically include hydrogen bonds between the imine nitrogen or thiazole sulfur and polar residues, as well as hydrophobic or π-π stacking interactions involving the phenyl rings and nonpolar residues in the binding pocket. nih.gov

Table 3: Summary of Molecular Docking Studies on Thiazole Imine Analogues and Related Derivatives

| Ligand Class | Protein Target | Range of Binding Scores (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|---|

| Arylazothiazolimines nih.gov | SARS-CoV-2 Mpro (7BQY) | -7.7 to -8.7 | CYS145, HIS41, GLU166 |

| Thiazole-Pyridine Hybrids mdpi.com | SARS-CoV-2 Mpro (6LU7) | -5.8 to -8.6 | THR26, HIS41, CYS145 |

| Thiazole-Pyrimidines nih.gov | DNA Gyrase | -6.4 to -9.2 | ASP73, GLY77, ARG76 |

Chemoinformatic Analyses and Drug-Likeness Evaluation

Chemoinformatics involves the use of computational methods to analyze chemical data, predict properties, and assess the potential of a compound to be developed into a drug. A key aspect of this is the evaluation of "drug-likeness," which is often guided by established rules and property predictions. nih.govnih.gov

Lipinski's Rule of Five is a widely used guideline to assess oral bioavailability. It states that a compound is more likely to be orally active if it has:

A molecular weight (MW) ≤ 500 Da

A calculated octanol-water partition coefficient (LogP) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Veber's Rules add further criteria for good oral bioavailability:

A rotatable bond count (NRB) ≤ 10

A polar surface area (PSA) ≤ 140 Ų

Table 4: Calculated Chemoinformatic Properties for this compound

| Property | Calculated Value | Lipinski's/Veber's Rule | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₄N₂S | - | - |

| Molecular Weight | 266.36 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors | 1 (imine N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (thiazole N, imine N) | ≤ 10 | Yes |

| CLogP | ~4.5 - 4.9 | ≤ 5 | Yes |

| Polar Surface Area (TPSA) | ~39 - 42 Ų | ≤ 140 | Yes |

Note: CLogP and TPSA values are estimates from computational platforms and may vary slightly between different algorithms.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Visualization

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to visualize the three-dimensional charge distribution of a molecule, thereby providing valuable insights into its reactivity. This technique is instrumental in predicting the sites susceptible to electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. The MEP is calculated by determining the electrostatic potential at a specific point in space near a molecule, arising from the combination of the charge distribution of the electrons and the atomic nuclei.

The resulting MEP map is typically color-coded to represent different potential values. Regions of negative electrostatic potential, conventionally colored in shades of red, indicate an excess of electron density and are therefore prone to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and represent favorable sites for nucleophilic attack. Green and yellow regions correspond to intermediate or near-zero potential.

For this compound and its analogues, MEP analysis reveals a distinct charge distribution that governs their chemical behavior. Computational studies on similar thiazole derivatives consistently show specific patterns of electrostatic potential that highlight the key reactive centers within the molecule.

Detailed Research Findings from Thiazole Imine Analogues

While specific MEP studies on this compound are not extensively documented in publicly available literature, analysis of closely related thiazole imine structures provides a predictive framework for its reactivity. In studies of various thiazole derivatives, the following observations are commonly reported:

Nucleophilic Regions: The most significant negative potential is typically localized on the exocyclic imine nitrogen atom. This high electron density makes it the primary site for electrophilic attack, such as protonation or coordination to Lewis acids. The nitrogen atom within the thiazole ring also exhibits a negative potential, albeit generally less pronounced than the exocyclic imine nitrogen. The presence of electron-donating groups on the phenyl rings would further enhance the negative potential in these regions.

Electrophilic Regions: Positive electrostatic potentials are often observed around the hydrogen atoms of the phenyl rings and the methyl group. These areas are susceptible to attack by nucleophiles. The sulfur atom in the thiazole ring can also exhibit a slightly positive potential, making it a potential site for interaction with soft nucleophiles.

The visualization of these reactivity sites through MEP maps is a powerful predictive tool in theoretical and computational chemistry, guiding the rational design of new synthetic pathways and the understanding of reaction mechanisms involving thiazole imines.

Interactive Data Table: Representative MEP Values for Thiazole Imine Analogues

The following interactive table provides representative values of molecular electrostatic potential for key atomic sites in a generic thiazole imine analogue, as inferred from computational studies on similar structures. These values illustrate the relative reactivity of different parts of the molecule.

| Atomic Site | Representative MEP Value (kcal/mol) | Predicted Reactivity |

| Exocyclic Imine Nitrogen (N) | -45 to -60 | Highly Nucleophilic |

| Thiazole Ring Nitrogen (N) | -25 to -40 | Nucleophilic |

| Thiazole Ring Sulfur (S) | +5 to +15 | Electrophilic |

| Phenyl Ring Hydrogens (H) | +15 to +25 | Electrophilic |

| Methyl Group Hydrogens (H) | +10 to +20 | Electrophilic |

Note: The actual MEP values for this compound would require a specific computational calculation. The values presented here are illustrative and based on general findings for analogous compounds.

Synthesis and Research on Advanced Thiazole 2 Imine Derivatives and Analogues

Design Principles for Modifying the 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine Scaffold

The modification of the this compound scaffold is guided by established principles in medicinal chemistry aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. A key strategy involves altering the electronic and steric properties of the molecule through the introduction of various functional groups. For instance, the aromatic rings—the N-phenyl group at the imine nitrogen and the 3-phenyl group on the thiazole (B1198619) ring—are primary targets for substitution. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the thiazole ring system, which can be crucial for its interaction with biological targets.

Another design principle revolves around scaffold hopping, where parts of the molecule are replaced with bioisosteric equivalents to explore new chemical space while retaining or improving activity. For the this compound scaffold, this could involve replacing the phenyl rings with other aromatic or heteroaromatic systems. The overarching goal is to systematically probe the structure-activity relationship to identify key pharmacophoric features.

Strategies for Substituent Variation on the Thiazole Ring (Positions 2, 4, 5)

Varying substituents on the thiazole ring of the this compound scaffold is a fundamental strategy to fine-tune its properties.

Position 2: The exocyclic imine nitrogen at position 2 is a critical site for modification. The N-phenyl group can be substituted with a range of aryl, heteroaryl, or alkyl groups to explore the impact on biological activity. For example, the presence of a 3-pyridyl moiety at this position has been shown to improve activity in some contexts by forming additional hydrogen bonds with target proteins. nih.gov

Position 4: The methyl group at position 4 can be replaced with larger or more lipophilic groups. nih.gov Research suggests that substituents larger than a methyl group are generally well-tolerated and that lipophilic groups in this position can lead to better biological outcomes. nih.gov

Position 5: While the parent scaffold is unsubstituted at position 5, introducing substituents here offers another avenue for modification. This position can be functionalized with groups like carboethoxy, amide, or carbamate (B1207046) groups, which have been shown to influence the potency of related compounds. nih.gov The introduction of a sulfenyl group at this position has also been explored. researchgate.net

These variations are typically achieved through synthetic routes that allow for the incorporation of diverse building blocks. The classic Hantzsch thiazole synthesis, for example, involves the reaction of a thiourea (B124793) with an α-haloketone, allowing for variability in the substituents at positions 2, 3, 4, and 5 based on the choice of starting materials. nih.gov

Incorporation of Additional Heterocyclic Ring Systems (e.g., Pyrazole (B372694), Imidazole, Thiadiazole)

A prominent strategy in the development of novel therapeutic agents is the combination of different pharmacophores within a single molecule. For the this compound scaffold, this involves the incorporation of other heterocyclic ring systems. This approach can lead to compounds with enhanced or dual biological activities.

Pyrazole: The pyrazole moiety has been successfully integrated with the thiazole ring. nih.gov In some derivatives, the pyrazole ring has been observed to form crucial hydrogen bonds with biological targets. nih.gov The synthesis of such hybrid molecules often involves multi-step reaction sequences. For instance, a series of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones were designed and synthesized, demonstrating the feasibility of combining these heterocycles. nih.govresearchgate.net

Imidazole: Imidazole-containing thiazole derivatives have also been synthesized and investigated. The combination of these two azole rings can result in compounds with interesting biological profiles. ijpsjournal.comnih.gov

Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is another heterocyclic system that has been incorporated into thiazole-containing molecules. These compounds are often synthesized by reacting derivatives containing a 1,2,3-triazole moiety with various reagents to build the thiadiazole and thiazole rings. nih.gov

Structure-Activity Relationship (SAR) Studies for Thiazol-2-imine Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological activity. For thiazol-2-imine scaffolds, SAR studies have provided valuable insights.

A study on pivaloyl-fixed 1,3-thiazole-2-imines revealed that different substitutions on the phenyl ring significantly influenced their inhibitory potential against various enzymes. researchgate.net For example, specific substitutions led to potent inhibition of urease, α-glucosidase, and amylase. researchgate.net This highlights the importance of the nature and position of substituents on the aromatic rings attached to the core scaffold.

In another series of thiazole derivatives, the nature of the substituents on an attached pyrazoline ring and a phenyl ring were found to be critical for antibacterial and antifungal activities. nih.gov Furthermore, the presence of a nonpolar, hydrophobic moiety at position 2 of the thiazole ring was beneficial for the antibacterial activity of certain 2,5-disubstituted thiazole derivatives. nih.gov

The general findings from SAR studies on related thiazole-2-imine scaffolds can be extrapolated to guide the modification of the this compound core. These studies consistently demonstrate that the biological activity is highly sensitive to the steric and electronic properties of the substituents on the thiazole ring and its appended phenyl groups.

Combinatorial Library Synthesis of Thiazole Imine Compounds for Screening

To efficiently explore the vast chemical space around the thiazole-2-imine scaffold, combinatorial chemistry approaches are employed to synthesize libraries of related compounds for high-throughput screening. One-pot, three-component reactions are particularly well-suited for this purpose, as they allow for the rapid generation of diverse molecules from a set of readily available starting materials. mdpi.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of thiazol-2-imine libraries. researchgate.net This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. bepls.com The synthesis of a small library of pivaloyl-fixed 1,3-thiazole-2-imine pharmacophores has been reported, starting from the reaction of pivaloyl chloride with potassium thiocyanate (B1210189), followed by condensation and cyclization steps. researchgate.net

The general strategy involves reacting a diverse set of primary amines, isothiocyanates, and α-haloketones to generate a library of thiazol-2-imines with variations at positions 2, 3, and 4 of the thiazole ring. These libraries can then be screened against a panel of biological targets to identify lead compounds for further optimization.

Below is a data table summarizing some of the key findings from research on related thiazole-2-imine derivatives.

| Scaffold Modification | Key Findings |

| Substituent Variation at Position 2 | A 3-pyridyl moiety can improve activity through additional hydrogen bonding. nih.gov |

| Substituent Variation at Position 4 | Lipophilic groups larger than methyl are generally well-tolerated and can enhance activity. nih.gov |

| Incorporation of Pyrazole | The pyrazole ring can engage in crucial hydrogen bonding with biological targets. nih.gov |

| Phenyl Ring Substitution | The nature and position of substituents on appended phenyl rings significantly impact enzyme inhibitory potential. researchgate.net |

This structured approach to synthesis and screening is essential for the systematic exploration of the chemical space around the this compound scaffold and the discovery of novel compounds with desired biological activities.

Biological Research Applications and Mechanistic Insights of Thiazole Imine Scaffolds Excluding Clinical Human Trial Data

In Vitro Antimicrobial Activities

The structural versatility of thiazole (B1198619) imine derivatives has made them promising candidates for the development of new antimicrobial agents. Extensive in vitro research has demonstrated their efficacy against a variety of pathogenic bacteria, fungi, and viruses.

Thiazole derivatives have been evaluated for their antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net Studies have consistently shown that these compounds can exhibit significant inhibitory effects against clinically relevant pathogens.

Research has demonstrated the activity of various thiazole derivatives against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. biointerfaceresearch.comnih.gov For instance, certain novel thiazole derivatives have shown potent activity against S. aureus, E. coli, P. aeruginosa, and S. pyogenes. biointerfaceresearch.com The evaluation of some heteroaryl thiazole derivatives against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), revealed that several compounds were more potent than the reference antibiotic ampicillin. mdpi.com One study reported that a specific thiazole derivative inhibited the growth of Proteus mirabilis and Shigella dysenteriae with Minimum Inhibitory Concentration (MIC) values of 125 and 62.5 µg/ml, respectively. Another series of 4-(indol-3-yl)thiazole-2-amines showed promising activity, with one compound exhibiting MIC values in the range of 0.06–0.12 mg/mL against various bacteria and proving more potent against MRSA than ampicillin. mdpi.com

| Compound Class | Bacterial Strain | Activity (MIC/MBC in µg/mL) | Source |

|---|---|---|---|

| Thiazole Derivative 4 | Proteus mirabilis | MIC: 125 | |

| Thiazole Derivative 4 | Shigella dysenteriae | MIC: 62.5 | |

| Heteroaryl Thiazole Derivative 3 | Various Strains | MIC: 230–700 | mdpi.com |

| 4-(Indol-3-yl)thiazole Acylamine 5m | S. aureus | MIC: 60 / MBC: 120 | mdpi.com |

| 4-(Indol-3-yl)thiazole Acylamine 5x | S. Typhimurium | MIC: 60 / MBC: 120 | mdpi.com |

The emergence of antifungal resistance has spurred the search for new therapeutic agents, with thiazole imine scaffolds showing particular promise against Candida species. A variety of newly synthesized thiazole derivatives have demonstrated potent activity against clinical isolates of Candida albicans, with some exhibiting minimal inhibitory concentrations (MIC) ranging from 0.008 to 7.81 µg/mL, comparable or even superior to the standard drug nystatin. bohrium.comnih.govnih.gov

In one study, two novel series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and tested for their anti-Candida potential. mdpi.comnih.gov Two compounds from the hydrazinyl series showed significant inhibitory activity against a pathogenic C. albicans strain, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were substantially lower than that of the reference drug fluconazole (B54011) (15.62 µg/mL). mdpi.comnih.gov Another study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) as a high-efficiency, broad-spectrum antifungal agent with MIC values against pathogenic fungi ranging from 0.0625 to 4 µg/mL. frontiersin.org This compound was also shown to inhibit the formation of C. albicans biofilms, a key virulence factor. frontiersin.org The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell wall and/or cell membrane. bohrium.comnih.govnih.gov

| Compound Series | Fungal Strain | Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) | Source |

|---|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7a) | C. albicans ATCC 10231 | 7.81 | Fluconazole (15.62) | mdpi.comnih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole (7e) | C. albicans ATCC 10231 | 3.9 | Fluconazole (15.62) | mdpi.comnih.gov |

| Thiazole derivatives with cyclopropane | Clinical C. albicans isolates | 0.008–7.81 | Nystatin (comparable) | bohrium.comnih.govnih.gov |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | C. albicans | 0.0625 | Not specified | frontiersin.org |

Thiazole derivatives have been investigated for their potential to inhibit a range of viruses. researchgate.netresearchgate.net Research has specifically highlighted their activity against Herpes Simplex Virus (HSV). nih.gov A study on newly synthesized xylenyl-spaced bis-thiazole derivatives found that several compounds exhibited remarkable antiviral activity against HSV-1. nih.gov One compound, in particular, showed a high cytotoxicity concentration (CC50 >500 μg/ml), indicating a favorable safety profile in vitro. nih.gov The antiviral capability of these compounds was supported by computational docking studies against the glycoprotein (B1211001) D receptor of HSV-1. nih.gov Other research has also noted that indole (B1671886) fragments fused with 1,3-thiazole derivatives displayed potent antiviral activity against HSV-1 grown in Vero cells. nih.gov Furthermore, a series of amidinourea compounds, designed as non-nucleoside analogues of an antiviral drug, showed micromolar activity against HSV-1 and acted at an early stage of the viral replication cycle. mdpi.com

In Vitro Anticancer and Antiproliferative Research

The development of novel anticancer agents is a critical area of research, and thiazole imine scaffolds have emerged as a versatile backbone for designing potent cytotoxic and antiproliferative compounds. researchgate.net

Numerous studies have documented the cytotoxic effects of thiazole derivatives against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116). nih.gov

A novel series of thiazole-based heterocycles was assessed for cytotoxic activities against HepG2, HCT-116, and MCF-7 cell lines. nih.gov The results indicated that all tested compounds displayed antitumor activities, with chlorine-containing derivatives being the most potent. nih.gov Specifically, two compounds showed high cytotoxicity with IC50 values of approximately 4 µg/mL and 7 µg/mL for HepG2, 3 µg/mL and 4 µg/mL for MCF-7, and 7 µg/mL and 12 µg/mL for HCT-116 cells, respectively. nih.gov Another study on newly synthesized thiazole derivatives found that one compound was particularly active, with IC50 values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells, which were more potent than the standard drug Staurosporine. mdpi.com Similarly, research on thiazolo[3,2-c]pyrimidines revealed that several derivatives exhibited strong cytotoxic effects at low concentrations, comparable or lower than the reference agent 5-fluorouracil, against both MCF-7 and HepG2/C3A cell lines. dergipark.org.tr

| Compound | Cancer Cell Line | Activity (IC50) | Reference Drug (IC50) | Source |

|---|---|---|---|---|

| Thiazole Derivative 11c | HepG-2 | ~4 µg/mL | Doxorubicin (4.5 µg/mL) | nih.gov |

| Thiazole Derivative 11c | MCF-7 | ~3 µg/mL | Doxorubicin (4.2 µg/mL) | nih.gov |

| Thiazole Derivative 11c | HCT-116 | ~7 µg/mL | Doxorubicin (5.1 µg/mL) | nih.gov |

| Thiazole Derivative 4c | MCF-7 | 2.57 µM | Staurosporine (6.77 µM) | mdpi.com |

| Thiazole Derivative 4c | HepG2 | 7.26 µM | Staurosporine (8.4 µM) | mdpi.com |

| 2-oxoindolin-3-ylidene thiazole 4c | HepG2 | 3.13 µM | Sunitinib (B231) (5.21 µM) | nih.gov |

Beyond direct cytotoxicity, thiazole imine derivatives have been shown to inhibit cancer cell proliferation through various mechanistic pathways. A key target for many of these compounds is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a crucial role in tumor angiogenesis and proliferation. mdpi.commdpi.com

One study found that a potent thiazole derivative not only exhibited strong cytotoxicity but also effectively inhibited the VEGFR-2 enzyme with an IC50 of 0.15 µM. mdpi.com This compound was also shown to induce cell cycle arrest at the G1/S phase and increase apoptosis in MCF-7 cancer cells. mdpi.com Another series of novel 2-oxoindolin-3-ylidene thiazole derivatives was designed as VEGFR-2 inhibitors. nih.gov The most promising compound in this series demonstrated a potent VEGFR-2 inhibition IC50 value of 0.047 µM and was found to induce cell cycle arrest in the G0/G1 phase, promote apoptosis, and upregulate caspase-3 and -9 expression. nih.gov These findings highlight that thiazole imine scaffolds can effectively halt the proliferation of cancer cells by interfering with critical signaling pathways and inducing programmed cell death.

Exploration of Molecular Targets and Pathways (e.g., VEGFR-2 inhibition)

The thiazole imine scaffold has emerged as a significant framework in the design of inhibitors for various protein kinases, with a particular focus on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is therefore a prime target for the development of novel anticancer agents.

Research into thiazole derivatives has demonstrated their potential as potent VEGFR-2 inhibitors. For instance, a series of novel thiazole, thiazolopyrimidine, and thiazolotriazine derivatives were synthesized and evaluated for their antitumor activities. nih.gov One of the lead compounds from this series displayed significant inhibitory activity against VEGFR-2 with a half-maximal inhibitory concentration (IC50) of 0.044 µM, which was comparable to the standard drug sunitinib (IC50 = 0.100 µM). nih.gov Further investigations revealed that this compound induced cell cycle arrest and apoptosis in cancer cells, underscoring the therapeutic potential of targeting VEGFR-2 with thiazole-based compounds. nih.gov

In another study, new thiazole-based derivatives were designed and synthesized with the aim of inhibiting VEGFR-2 tyrosine kinase. mdpi.com One of the synthesized compounds exhibited good VEGFR-2 inhibitory activity and was found to induce cell cycle arrest at the G1 and G2/M phases, as well as promote apoptosis. mdpi.com Molecular docking studies have further elucidated the binding modes of these thiazole derivatives within the ATP-binding site of the VEGFR-2 kinase domain, providing a rationale for their inhibitory activity and a basis for future structural optimization. nih.govmdpi.com

The exploration of thiazolyl-pyrazoline derivatives has also yielded potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. tandfonline.com Certain compounds in this class exhibited strong inhibitory activity against both kinases, with IC50 values in the nanomolar range. tandfonline.com This dual-targeting approach is a promising strategy in cancer therapy to overcome resistance mechanisms associated with single-target agents.

Table 1: VEGFR-2 Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Specific Derivative(s) | VEGFR-2 IC50 (nM) | Reference |

| Thiazolyl-pyrazoline | Compound 10d | 43.0 ± 2.4 | tandfonline.com |

| Thiazolyl-pyrazoline | Compound 10b | 78.4 ± 1.5 | tandfonline.com |

| Thiazole derivative | Compound 5 | 44 | nih.gov |

| Thiazole derivative | 4-chlorophenylthiazole derivative | 51.09 | mdpi.com |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Thiazole imine scaffolds and their derivatives have been the subject of significant research for their antioxidant properties and ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases.

The antioxidant potential of thiazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A number of studies have reported the promising free radical scavenging activity of various thiazole derivatives. For example, a series of newly synthesized Hantzsch thiazole derivatives displayed significant antioxidant capacity. mdpi.com

The structural features of these molecules, such as the presence of phenolic hydroxyl groups, can significantly contribute to their antioxidant activity. Research on phenolic thiazoles has demonstrated their capacity to act as potent antiradical agents. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from the phenolic group to neutralize free radicals.

Furthermore, studies on N-methyl substituted thiazole-derived polyphenolic compounds have shown that the position and number of hydroxyl groups on the aromatic rings attached to the thiazole core play a crucial role in their free radical scavenging capacity. mdpi.com Compounds with multiple hydroxyl groups, particularly those in ortho or para positions, often exhibit enhanced antioxidant activity. mdpi.com

Table 2: DPPH Radical Scavenging Activity of Selected Thiazole Derivatives

| Compound Class | Specific Derivative(s) | DPPH Scavenging IC50 (µM) | Reference |

| 4-thiomethyl functionalised 1,3-thiazoles | Most active derivatives | 191-417 | researchgate.net |

| Phenolic Thiazoles | Compounds 5a-b, 7a-b, 8a-b | Not specified, but noted as most active | nih.gov |

| Benzylidenedihydropyrimidinones with thiazole | Some derivatives | 1.83-3.15 (mg/mL) | |

| N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds | Compound 7j (2,3,4-trihydroxybenzylidene) | Lower than other tested compounds | mdpi.com |

Enzyme Inhibition Studies (e.g., Alkaline Phosphatase Inhibitors, Kinase Inhibition)

The thiazole imine scaffold is a versatile platform for the development of inhibitors targeting a range of enzymes, including alkaline phosphatases and various kinases.

Alkaline Phosphatase Inhibition:

Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) esters at an alkaline pH. Their overexpression is associated with several diseases, making them attractive therapeutic targets. Thiazole derivatives have been investigated as potent inhibitors of APs.

For instance, novel quinolinyl-iminothiazolines have been synthesized and evaluated for their alkaline phosphatase inhibitory potential. nih.govresearchgate.net One of the lead compounds from this series exhibited a significantly lower IC50 value (0.337 ± 0.015 µM) compared to the standard inhibitor KH2PO4 (IC50 = 5.245 ± 0.477 µM). tandfonline.com Kinetic studies of these inhibitors have revealed non-competitive modes of inhibition, suggesting that they bind to a site on the enzyme distinct from the active site. nih.gov This allosteric inhibition can offer advantages in terms of specificity and reduced potential for off-target effects.

Kinase Inhibition:

As discussed in section 7.2.3, thiazole imine derivatives are prominent as kinase inhibitors, particularly targeting VEGFR-2. Beyond VEGFR-2, these scaffolds have shown inhibitory activity against other kinases involved in cell signaling pathways crucial for cell proliferation and survival. The ability of these compounds to fit into the ATP-binding pocket of kinases, often through hydrogen bonding and hydrophobic interactions, is a key determinant of their inhibitory potency. The diversity of substituents that can be introduced onto the thiazole imine core allows for the fine-tuning of selectivity and potency against specific kinase targets.

Table 3: Alkaline Phosphatase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Specific Derivative(s) | Alkaline Phosphatase IC50 (µM) | Kinetic Mechanism | Reference |

| Quinolinyl-iminothiazolines | Compound 6g | 0.337 ± 0.015 | Non-competitive | tandfonline.com |

| Pyrazolo-oxothiazolidines | Compound 7g | 0.045 ± 0.004 | Non-competitive | nih.gov |

Research into Angiotensin II Receptor Antagonism

The renin-angiotensin system plays a crucial role in regulating blood pressure, and antagonism of the angiotensin II receptor type 1 (AT1) is a well-established therapeutic strategy for hypertension. Research has extended to the investigation of thiazole imine derivatives as potential angiotensin II receptor antagonists.

A study focused on a series of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives explored their potential to act as antihypertensive agents. pensoft.net Molecular docking studies suggested a high affinity of these compounds for the AT1 receptor. pensoft.net The in silico findings were supported by in vivo pharmacological studies, which confirmed the antihypertensive effect of several compounds in the series. pensoft.net One particular derivative demonstrated a hypotensive effect comparable in strength and duration to the established drug valsartan, suggesting that its mechanism of action is likely through the blockade of the angiotensin II receptor. pensoft.net The structural analysis from docking studies indicated that the imino group and the 1,3-thiazole ring of these compounds are involved in key interactions within the active site of the receptor. pensoft.net

Table 4: In Vivo Antihypertensive Effect of a Selected Thiazole Imine Derivative

| Compound | Change in Blood Pressure | Duration of Action | Comparison | Reference |

| Compound 3(5) | Similar to Valsartan | Similar to Valsartan | Valsartan | pensoft.net |

DNA Interaction Studies (e.g., DNA Cleavage, DNA Binding)

The interaction of small molecules with DNA is a fundamental aspect of their potential biological activity, particularly in the context of anticancer and antimicrobial research. Thiazole imine scaffolds have been investigated for their ability to bind to and cleave DNA.

Studies on novel thiazole-based cyanoacrylamide derivatives have explored their nuclease activity. nih.gov While these compounds showed insignificant chemically induced DNA cleavage in the dark, their activity was enhanced upon irradiation with UV-A light. nih.gov This photo-induced cleavage is thought to occur through the generation of reactive oxygen species such as singlet oxygen and superoxide (B77818) radicals. nih.gov Furthermore, these derivatives were found to interact with calf thymus DNA (CT-DNA) via a partial intercalation mechanism, as suggested by ethidium (B1194527) bromide displacement assays and UV-Vis measurements. nih.gov

The ability of metal complexes of thiazole derivatives to interact with DNA has also been a subject of interest. Dimeric copper(II) complexes of N-substituted thiazole sulfonamides have been shown to induce DNA cleavage. nih.gov Mechanistic studies suggest the involvement of hydroxyl radicals and a singlet oxygen-like species in the cleavage process. nih.gov These findings highlight the potential of thiazole-containing compounds to act as chemical nucleases, which could be exploited for therapeutic purposes.

Anti-inflammatory and Immunomodulatory Investigations

Chronic inflammation is a key component of many diseases, and the development of novel anti-inflammatory agents is an ongoing area of research. Thiazole imine derivatives have demonstrated potential in modulating inflammatory pathways.

A study on N-adamantyl-4-methylthiazol-2-amine, a compound structurally related to the core thiazole imine scaffold, investigated its anti-inflammatory mechanisms in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Microglia are the primary immune cells of the central nervous system, and their activation is associated with neuroinflammation. The compound was found to suppress several inflammatory responses, including the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov It also reduced the levels of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov

The anti-inflammatory effects were attributed to the downregulation of key enzymes involved in the inflammatory process, namely NADPH oxidase (NOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the compound was shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov These findings suggest that thiazole derivatives can exert anti-inflammatory and antioxidative actions by controlling microglial activation, indicating their potential for the investigation of neuroinflammatory disorders. The immunomodulatory properties of some thiazole-containing drugs, such as dasatinib, have also been recognized. nih.gov

Antiparasitic and Antihelmintic Research

Parasitic and helminthic infections remain a significant global health burden, particularly in developing countries. The search for new, effective, and safe antiparasitic and antihelmintic drugs is a priority. Thiazole derivatives have shown promise in this area of research.

Several studies have evaluated the anthelmintic activity of newly synthesized thiazole derivatives against the Indian adult earthworm, Pheretima posthuma, which is a common model organism for screening anthelmintic drugs. In one such study, a series of 2-amino substituted 4-phenyl thiazole derivatives displayed significant anthelmintic activity, with some compounds showing potency comparable to the standard drug mebendazole. ijpsnonline.comniscpr.res.in The time taken for paralysis and death of the worms was used as a measure of anthelmintic efficacy.

Molecular docking studies have been employed to investigate the potential mechanism of action of these compounds, with the β-tubulin protein being a proposed target. niscpr.res.in β-tubulin is a critical component of the microtubule cytoskeleton in parasites, and its disruption can lead to parasite death. The promising results from these in vitro and in silico studies suggest that the thiazole scaffold is a valuable starting point for the development of new anthelmintic agents. ijpsnonline.comresearchgate.net

**Table 5: Anthelmintic Activity of Selected Thiazole Derivatives against *Pheretima posthuma***

| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |

| 1c | 5 | Comparable to standard | Comparable to standard | |

| IVc | Not specified | Potent activity | Potent activity | niscpr.res.in |

| IVe | Not specified | Potent activity | Potent activity | niscpr.res.in |

| 4c | Not specified | More potent than standard | More potent than standard | researchgate.net |

| 4e | Not specified | More potent than standard | More potent than standard | researchgate.net |

Research into Plant Growth Regulation and Insecticidal Properties

Comprehensive searches of scientific literature and chemical databases did not yield specific research studies investigating the plant growth regulation or insecticidal properties of the compound 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine . While the broader class of thiazole-containing compounds has been explored for various agrochemical applications, including as pesticides and herbicides, no data is currently available that specifically details the efficacy or mechanism of action of this particular molecule in these contexts.

The general structure of thiazole imines has attracted interest in medicinal and agricultural chemistry due to the diverse biological activities exhibited by related compounds. However, without specific experimental data on This compound , any potential for its use in plant growth regulation or as an insecticide remains purely speculative.

Further research would be required to determine if this specific compound exhibits any of the following properties:

Plant Growth Regulation: Activity as a plant growth promoter, inhibitor, or root growth modulator.

Insecticidal Activity: Efficacy against common agricultural pests, its mode of action (e.g., neurotoxicity, disruption of metabolic processes), and its spectrum of activity.